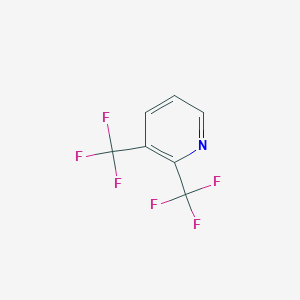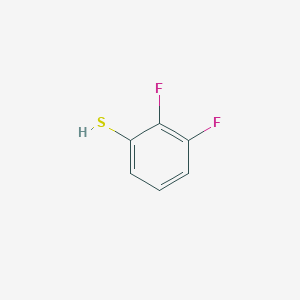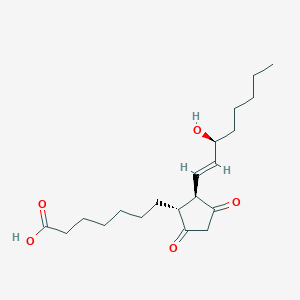
プロスタグランジン K1
概要
説明
Prostaglandin K1 is a bioactive lipid compound derived from arachidonic acid. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. They are involved in various physiological processes such as inflammation, blood flow, the formation of blood clots, and the induction of labor.
科学的研究の応用
Prostaglandin K1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.
Biology: Plays a role in cell signaling and regulation of physiological processes.
Medicine: Used in the treatment of conditions such as glaucoma, pulmonary arterial hypertension, and to induce labor.
Industry: Employed in the synthesis of various prostaglandin analogs used in pharmaceuticals
作用機序
プロスタグランジン K1は、細胞表面の特定のGタンパク質共役受容体に結合することによって作用を発揮します。この相互作用は、環状アデノシンモノホスファート(cAMP)とカルシウムイオン(Ca2+)誘導カスケードを含む細胞内シグナル伝達を開始します。 これらの経路は、血管拡張、血小板凝集の抑制、炎症の調節などの様々な生理学的反応をもたらします .
類似化合物:
- プロスタグランジン E1
- プロスタグランジン F2α
- プロスタグランジン I2
- トロンボキサン A2
- ロイコトリエン
比較: this compoundは、その特異的な受容体相互作用と、それが媒介する生理学的反応においてユニークです。プロスタグランジン E1とプロスタグランジン I2は、主に血管拡張と血小板凝集の抑制に関与している一方で、プロスタグランジン F2αは、子宮収縮に関連付けられています。 トロンボキサン A2は、血小板凝集と血管収縮を促進する一方で、ロイコトリエンは、炎症反応に関与しています .
This compoundの独特な受容体相互作用とシグナル伝達経路は、研究と治療用途の両方において、貴重な化合物となっています。
Safety and Hazards
生化学分析
Biochemical Properties
Prostaglandin K1 plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Cyclooxygenase is involved in the initial steps of prostaglandin synthesis, converting arachidonic acid to prostaglandin H2, which is then further metabolized to various prostaglandins, including Prostaglandin K1 . Prostaglandin K1 is resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase in vitro, which suggests it may have a prolonged effect compared to other prostaglandins .
Cellular Effects
Prostaglandin K1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of smooth muscle cells, endothelial cells, and platelets. By acting on the Prostaglandin E2 receptor subtype EP1, Prostaglandin K1 can modulate intracellular signaling pathways that regulate inflammation, vasodilation, and platelet aggregation . These effects are crucial in maintaining vascular homeostasis and responding to injury or inflammation.
Molecular Mechanism
At the molecular level, Prostaglandin K1 exerts its effects through binding interactions with specific receptors and enzymes. As an agonist of the Prostaglandin E2 receptor subtype EP1, it activates downstream signaling cascades involving G-proteins and second messengers such as cyclic AMP (cAMP). This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses such as inflammation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin K1 can change over time. Its stability and degradation are important factors in determining its long-term effects on cellular function. Prostaglandin K1 is known to be resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which may contribute to its prolonged activity in vitro . Long-term studies have shown that Prostaglandin K1 can maintain its effects on cellular processes such as inflammation and vasodilation over extended periods.
Dosage Effects in Animal Models
The effects of Prostaglandin K1 vary with different dosages in animal models. At low doses, it can effectively modulate inflammation and vasodilation without causing significant adverse effects. At high doses, Prostaglandin K1 may induce toxic effects, including excessive vasodilation and hypotension . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Prostaglandin K1 is involved in metabolic pathways related to prostaglandin synthesis and degradation. It is synthesized from arachidonic acid through the action of cyclooxygenase and other enzymes. Prostaglandin K1 is resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, which may result in prolonged activity and accumulation in tissues . This resistance to metabolism can influence metabolic flux and the levels of other metabolites in the pathway.
Transport and Distribution
Within cells and tissues, Prostaglandin K1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. Prostaglandin K1’s resistance to metabolism may also influence its distribution, allowing it to exert prolonged effects in target tissues .
Subcellular Localization
Prostaglandin K1’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct Prostaglandin K1 to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the plasma membrane can facilitate interactions with cell surface receptors, while localization to the nucleus can influence gene expression .
準備方法
合成経路と反応条件: プロスタグランジン K1は、化学酵素的プロセスによって合成できます。これは、2段階で合成されるコレイルクトンラクトンのラジカル等価物であるブロモヒドリンの使用を含みます。 キラルシクロペンタンコアは高いエナンチオ選択性で導入され、脂質鎖はブロモヒドリン形成、ニッケル触媒クロスカップリング、ウィッティヒ反応によって組み込まれます .
工業的生産方法: プロスタグランジンの工業的生産には、通常、コレイルクトンラクトン中間体の使用が含まれます。 コレィ法は、プロスタグランジンの側鎖を連結するために、シクロペンタンフラグメントに立体中心を持つδ-ラクトンとγ-ラクトン中間体を使用します .
化学反応の分析
反応の種類: プロスタグランジン K1は、酸化、還元、置換反応など、様々な種類の化学反応を起こします。
一般的な試薬と条件:
酸化: this compoundは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 置換反応は、しばしば、臭素や塩素などの試薬を使用したハロゲン化反応を含みます。
生成される主な生成物: これらの反応から生成される主な生成物には、様々なプロスタグランジンアナログと誘導体が含まれており、これらは様々な治療用途で使用されています .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: 脂質の酸化と還元反応を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達と生理学的プロセスの調節に役割を果たします。
医学: 緑内障、肺動脈性高血圧症の治療や分娩誘発に用いられます。
類似化合物との比較
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin I2
- Thromboxane A2
- Leukotrienes
Comparison: Prostaglandin K1 is unique in its specific receptor interactions and the physiological responses it mediates. While Prostaglandin E1 and Prostaglandin I2 are primarily involved in vasodilation and inhibition of platelet aggregation, Prostaglandin F2α is more associated with uterine contractions. Thromboxane A2 promotes platelet aggregation and vasoconstriction, whereas leukotrienes are involved in inflammatory responses .
Prostaglandin K1’s distinct receptor interactions and signaling pathways make it a valuable compound in both research and therapeutic applications.
特性
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZYMMLVHIVSU-IYCNHOCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348011 | |
| Record name | Prostaglandin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69413-73-6 | |
| Record name | Prostaglandin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


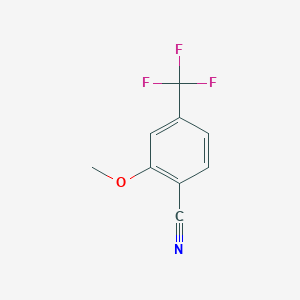
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
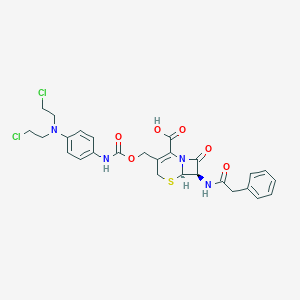


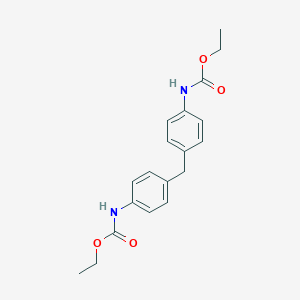

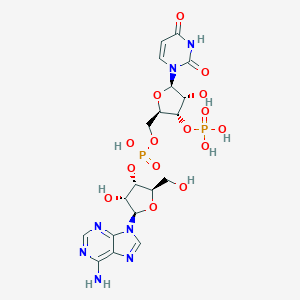
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
